molecular formula C20H31N5S B1204554 2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane

2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane

Cat. No. B1204554
M. Wt: 373.6 g/mol
InChI Key: ZUDUIVDMNJJWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane is an azaspiro compound.

Scientific Research Applications

1. Use in Food Contact Materials

A compound closely related to 2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane, namely 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane, has been evaluated for safety in food contact materials. It is used as a stabilizer in polyolefins for food storage, demonstrating its potential application in maintaining food safety and quality (Flavourings, 2012).

2. Synthesis of N-Boc-amino Acids

The synthesis of N-Boc-amino acids, crucial in peptide synthesis, utilizes reagents related to the specified compound. Tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), a reagent closely associated with 2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane, is used for introducing the Boc protecting group to amines without racemization, indicating its importance in synthetic organic chemistry (Rao et al., 2017).

3. Enantioselective Synthesis of Natural Products

The enantioselective synthesis of Nitraria alkaloids, which includes natural products like nitramine and isonitramine, employs compounds structurally similar to 2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane. These syntheses involve the use of chiral α-quaternary lactams, highlighting the compound's utility in the creation of biologically active natural products (Yang et al., 2021).

4. Synthesis of Spiro Heterocycles

The synthesis of spiro heterocycles, which are important in medicinal chemistry, involves the use of diazaspiro compounds similar to the specified chemical. These syntheses are crucial for the development of new pharmaceuticals and demonstrate the broad applicability of spirocyclic compounds in drug discovery (Aggarwal et al., 2014).

properties

Product Name

2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane

Molecular Formula

C20H31N5S

Molecular Weight

373.6 g/mol

IUPAC Name

2-[(1-tert-butyltetrazol-5-yl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane

InChI

InChI=1S/C20H31N5S/c1-19(2,3)25-18(21-22-23-25)17(16-9-7-14-26-16)24-13-8-12-20(15-24)10-5-4-6-11-20/h7,9,14,17H,4-6,8,10-13,15H2,1-3H3

InChI Key

ZUDUIVDMNJJWCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=NN=N1)C(C2=CC=CS2)N3CCCC4(C3)CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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